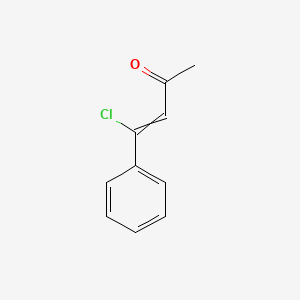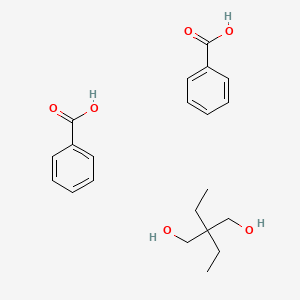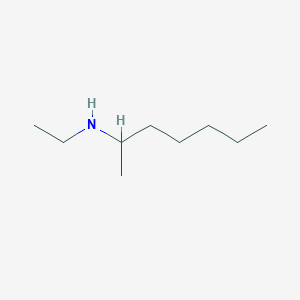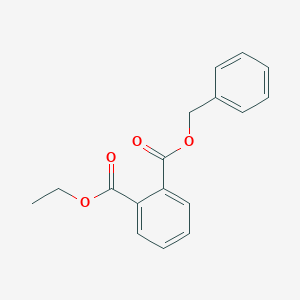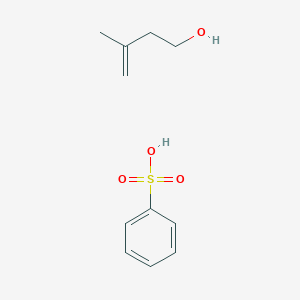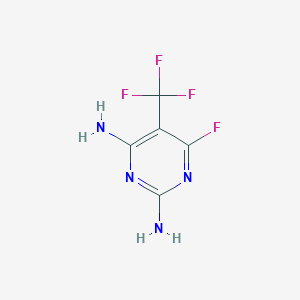![molecular formula C16H18N2O B14369399 N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide CAS No. 90235-58-8](/img/structure/B14369399.png)
N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide is an organic compound with a complex structure that includes a tert-butyl group, a phenyl group, and a diynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable precursor to introduce the tert-butyl group. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diynamide moiety through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine
- N-tert-Butyl-3-[(5-methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide
Uniqueness
N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide stands out due to its unique diynamide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
90235-58-8 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
N-tert-butyl-5-(N-methylanilino)penta-2,4-diynamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)17-15(19)12-8-9-13-18(4)14-10-6-5-7-11-14/h5-7,10-11H,1-4H3,(H,17,19) |
InChIキー |
FEFZBCRLNGOJLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C#CC#CN(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



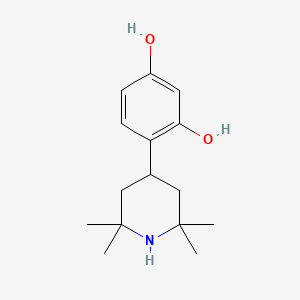
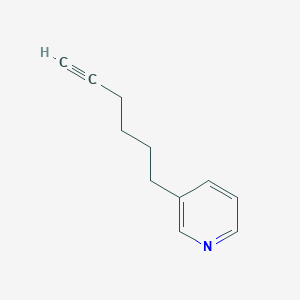

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
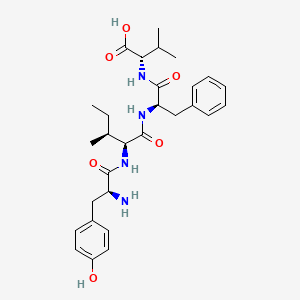
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
